molecular formula C18H15NO4 B12604764 4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione CAS No. 651031-68-4

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione

Katalognummer: B12604764
CAS-Nummer: 651031-68-4
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: QZHZHEXAGWVZNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione is a compound with the molecular formula C18H15NO4 and a molecular weight of 309.31600 g/mol . This compound is known for its unique structure, which combines the properties of 4-aminobenzoic acid and 2-methylnaphthalene-1,4-dione. It has various applications in scientific research and industry due to its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzoic acid;2-methylnaphthalene-1,4-dione typically involves the reaction of 4-aminobenzoic acid with 2-methylnaphthalene-1,4-dione under specific conditions. One common method is the condensation reaction, where the amino group of 4-aminobenzoic acid reacts with the carbonyl group of 2-methylnaphthalene-1,4-dione. This reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-aminobenzoic acid;2-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzoic acid: Known for its role in the synthesis of folate and its use in sunscreen formulations.

    2-Methylnaphthalene-1,4-dione: Used in the production of dyes and pigments.

Uniqueness

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

651031-68-4

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

4-aminobenzoic acid;2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O2.C7H7NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6-3-1-5(2-4-6)7(9)10/h2-6H,1H3;1-4H,8H2,(H,9,10)

InChI-Schlüssel

QZHZHEXAGWVZNX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CC=C1C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.